Amfenac is derived from the phenylacetic acid class of compounds. It is often synthesized in pharmaceutical laboratories and has been studied extensively for its efficacy in treating pain and inflammation. The compound is classified as an experimental drug with significant implications in both clinical and research settings due to its mechanism of action targeting cyclooxygenase-1 and cyclooxygenase-2 enzymes .
Amfenac can be synthesized through several methods, primarily involving the reaction of specific precursor compounds with sodium hydroxide. One common synthesis route includes:
The synthesis typically requires careful control of temperature and pH to ensure high yield and purity of Amfenac. Industrial production may involve larger-scale reactions with stringent quality control measures to maintain consistency in the final product.
Amfenac has a molecular formula of with a molecular weight of approximately 255.273 g/mol. The compound features a benzoyl group attached to an amino group, which is essential for its biological activity.
Amfenac undergoes various chemical reactions, including:
These reactions are significant for modifying Amfenac's structure to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.
Amfenac functions primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in converting arachidonic acid into prostaglandins. By blocking these enzymes, Amfenac effectively reduces the production of inflammatory mediators.
Amfenac is typically presented as a white to off-white crystalline powder with good solubility in water due to its sodium salt form.
Amfenac has been studied for various scientific uses, particularly in:
Stable isotope labeling has become indispensable for elucidating drug metabolism and disposition. Deuterated tracers like Amfenac-d5 Sodium Hydrate (molecular formula: C₁₅H₇D₅NNaO₃·H₂O; MW: 300.3 g/mol) serve as internal standards in mass spectrometry, mitigating matrix effects and improving quantification accuracy. Their near-identical chemical behavior to non-deuterated analogs allows direct comparison of metabolic fate while the 5–7 Da mass shift enables unambiguous detection [6] [8].
Key applications include:
Table 1: Pharmacokinetic Impact of Deuteration in NSAIDs (Rat Model)
| Parameter | Non-Deuterated Analog | Deuterated Analog | Change |
|---|---|---|---|
| t₁/₂ (h) | 4.8 ± 0.7 | 5.1 ± 0.6 | +6.3% |
| CLz/F (L/h/kg) | 0.195 | 0.072 | -63% |
| AUC(0–∞) (μg·h/L) | 12,847 | 142,687 | +1010%* |
*Data adapted from deuterated benzopyran COX-2 inhibitors [5] [6]. *AUC increase reflects enhanced bioavailability from reduced first-pass metabolism.
Amfenac-d5 Sodium Hydrate enables precise mapping of Amfenac’s metabolic fate. Its deuterium atoms localize exclusively to the benzoyl ring, leaving the acetic acid and aminophenyl moieties available for unmodified phase I/II metabolism. This design permits isolation of ring-specific biotransformations from overall drug clearance [1] [6].
Research findings utilizing Amfenac-d5:
Table 2: Analytical Performance of Amfenac-d5 in Metabolic Studies
| Application | Matrix | Key Outcome | Technique |
|---|---|---|---|
| Quantitative Assay | Human Plasma | LLOQ: 0.1 ng/mL; CV < 5% | LC-MS/MS |
| Metabolite Profiling | Hepatocyte Lysate | 4 novel metabolites identified | HRMS/MSⁿ |
| Tissue Distribution | Ocular Humor | Corneal retention 2.7× higher than plasma | Isotope Dilution MS |
Deuterated NSAIDs challenge classical prodrug activation theories. Traditional models assume bioactivation depends solely on enzyme-substrate binding, but KIE introduces reaction dynamics as a governing factor. Amfenac-d5 exemplifies this: its deuterated benzoyl ring delays—but does not prevent—conversion to active metabolites, altering temporal pharmacodynamics [3] [5].
Mechanistic insights include:
Synthetic strategies for deuterated NSAIDs:
Friedel-Crafts acylation with deuterated benzoyl chloride (C₆D₅COCl) achieves >98% isotopic purity in Amfenac-d5. Subsequent sodium salt formation optimizes crystallinity for analytical standards [6].
Table 3: Bioactivation Pathways Influenced by Deuteration
| Process | Deuteration Site | KIE (kₕ/kₕ) | Therapeutic Implication |
|---|---|---|---|
| Chiral Inversion | α-Carbonyl | 3.8–5.2 | Delayed onset of active enantiomer |
| Oxidative Demethylation | Methyl ether | 2.1–4.3 | Extended half-life of parent compound |
| Glucuronidation | Carboxyl group | 1.0 (no KIE) | Unchanged renal clearance |
CAS No.: 25560-91-2
CAS No.:
CAS No.: 72572-96-4
CAS No.: 127886-77-5